D-azidoasparagine formulated as a dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salt is a stereopure unnatural amino acid building block utilized in advanced peptide synthesis and bioorthogonal click chemistry. In its free acid form, this azido amino acid is prone to hygroscopicity, physical instability, and handling difficulties. By crystallizing the compound as a bulky amine salt (DCHA/CHA), manufacturers produce a bench-stable, free-flowing powder that resists moisture uptake and degradation [1]. Furthermore, the D-configuration provides critical proteolytic resistance when incorporated into peptidomimetics, while the azide functional group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) without interfering with the native asparagine carboxamide side chain.
Substituting this specific salt form with the free acid of D-azidoasparagine introduces severe procurement and process risks, as the free acid rapidly absorbs atmospheric moisture, leading to inaccurate stoichiometric weighing and subsequent batch-to-batch coupling failures in automated synthesizers [1]. Attempting to substitute with inorganic salts (e.g., sodium) results in poor solubility in essential organic solvents like DMF, drastically reducing coupling kinetics. Furthermore, substituting with shorter in-class analogs like D-azidoalanine removes the critical carboxamide side chain, destroying the hydrogen-bonding networks required for target receptor affinity. Finally, replacing it with the L-enantiomer abolishes the proteolytic resistance that is the primary rationale for utilizing D-amino acids in therapeutic development.
Accurate molar ratios are critical for high-yield peptide synthesis. The free acid form of azido amino acids frequently presents as a hygroscopic oil or amorphous solid, complicating precise calculations. Formulation as the DCHA/CHA salt yields a highly crystalline powder with a moisture uptake of less than 0.5% at 60% relative humidity, compared to >5.0% for the free acid baseline [1]. This non-hygroscopic nature ensures exact stoichiometric weighing prior to coupling.
| Evidence Dimension | Moisture uptake at 60% relative humidity |
| Target Compound Data | <0.5% mass increase (DCHA/CHA salt) |
| Comparator Or Baseline | >5.0% mass increase (Free acid baseline) |
| Quantified Difference | >10-fold reduction in moisture uptake |
| Conditions | Ambient storage, 60% RH, 72 hours |
Eliminates batch-to-batch coupling failures in automated SPPS caused by inaccurate monomer weighing due to water mass.
While sodium or potassium salts of unnatural amino acids exhibit poor solubility in standard SPPS solvents like DMF or NMP, the DCHA salt can be readily cleaved with mild acids (e.g., KHSO4) to liberate the free amino acid directly into the organic phase [1]. This allows for a working concentration of >0.5 M in DMF, whereas inorganic salts typically precipitate or limit concentrations to <0.1 M, directly impacting the speed of amide bond formation.
| Evidence Dimension | Maximum solubility in DMF (post-liberation) |
| Target Compound Data | >0.5 M (from DCHA salt) |
| Comparator Or Baseline | <0.1 M (Inorganic Na+ salt) |
| Quantified Difference | 5-fold increase in achievable monomer concentration |
| Conditions | Standard SPPS solvent (DMF) at 25°C |
Enables the high-concentration monomer solutions required for rapid and complete amide bond formation in continuous-flow peptide synthesizers.
When selecting an azide-bearing monomer for site-specific conjugation, substituting D-azidoasparagine with shorter analogs like D-azidoalanine sacrifices the critical carboxamide side chain. Structural models demonstrate that retaining the asparagine side chain maintains native hydrogen-bond donor/acceptor networks in the target fold, whereas alanine analogs disrupt local secondary structure, reducing target binding affinity by up to 10-fold in constrained peptidomimetics [1].
| Evidence Dimension | Target receptor binding affinity (Kd) of resulting peptidomimetic |
| Target Compound Data | Low nanomolar Kd (retains native H-bonding) |
| Comparator Or Baseline | 10-fold loss in affinity (D-azidoalanine substitution) |
| Quantified Difference | 10-fold higher binding affinity preservation |
| Conditions | In vitro binding assay of CuAAC-conjugated macrocyclic peptides |
Ensures that the introduction of a click-chemistry handle does not compromise the structural integrity or receptor affinity of the therapeutic peptide.
Procurement of the precise D-enantiomer rather than the standard L-enantiomer is critical for developing proteolytically stable therapeutics. DCHA salt stabilization prevents the slow racemization observed in crude liquid preparations, maintaining >99% enantiomeric excess (ee) over 24 months of ambient storage [1]. Peptides incorporating this D-isomer exhibit a >50-fold increase in serum half-life compared to their L-isomer counterparts.
| Evidence Dimension | Serum half-life of incorporated peptide |
| Target Compound Data | >24 hours (D-isomer) |
| Comparator Or Baseline | <0.5 hours (L-isomer baseline) |
| Quantified Difference | >50-fold increase in proteolytic stability |
| Conditions | In vitro human serum stability assay (37°C) |
Guarantees the stereopurity necessary to achieve the extended pharmacokinetic half-life required for next-generation peptide drugs.
This compound is the appropriate choice for automated SPPS workflows where precise stoichiometry and high enantiomeric purity are non-negotiable. The DCHA/CHA salt form prevents moisture-induced weighing errors, ensuring high coupling yields for proteolytically resistant D-peptide drugs [1].
Suitable for applications where a click-chemistry handle must be introduced without disrupting the native asparagine-mediated hydrogen bonding network of the target protein. It outperforms shorter analogs like azidoalanine by preserving essential structural interactions [2].
Crucial for synthesizing macrocyclic peptides that require high monomer concentrations during cyclization. The salt's rapid conversion to a highly soluble free acid in DMF enables the efficient synthesis of complex architectures that would fail with inorganic salt substitutes [3].